

Application Note: Quantification of Butyl Decyl Adipate Migration from Polyvinyl Chloride (PVC)

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Compound of Interest		
Compound Name:	Butyl decyl adipate	
Cat. No.:	B12647238	Get Quote

Abstract

This application note provides a detailed protocol for measuring the migration of **Butyl Decyl Adipate** (BDA), a common plasticizer, from Polyvinyl Chloride (PVC) materials. The methodology is designed for researchers, scientists, and quality control professionals in the pharmaceutical, food packaging, and material science industries. The protocol outlines the migration testing in various food simulants as stipulated by European Union regulations, followed by a robust analytical procedure using Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of BDA. This document includes comprehensive experimental procedures, data presentation guidelines, and a visual workflow to ensure accurate and reproducible results.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used polymer. Its physical properties are often modified by the addition of plasticizers to increase flexibility and durability. **Butyl Decyl Adipate** (BDA) is an adipate-based plasticizer used to soften PVC for applications such as medical tubing, blood bags, and food contact materials.

However, plasticizers are not chemically bound to the polymer matrix and can migrate into materials that come into contact with the PVC, such as food, beverages, and pharmaceutical products.[1][2] The extent of this migration is influenced by several factors, including the nature of the contacting medium, temperature, and duration of contact.[3][4] Due to potential health



concerns associated with leached plasticizers, regulatory bodies worldwide have established strict limits on their migration.

This application note details a standardized procedure to quantify the migration of BDA from PVC into food simulants, aligning with the principles outlined in Commission Regulation (EU) No 10/2011 for plastic food contact materials.[5][6] The analytical method of choice is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the determination of adipate plasticizers.[7][8][9]

Regulatory Framework

In the European Union, plastic materials and articles intended for food contact are regulated by Commission Regulation (EU) No 10/2011.[6] This regulation establishes an overall migration limit (OML) of 10 mg of total constituents per dm² of contact surface (or 60 mg/kg of food) for all substances that migrate from the plastic.[5][6] Additionally, it specifies Specific Migration Limits (SMLs) for certain authorized substances. For substances not explicitly listed with an SML, a generic SML of 60 mg/kg applies.[5] This protocol is designed to test compliance with these regulatory requirements.

Experimental Workflow

The overall process for determining BDA migration is illustrated below. It begins with the preparation of the PVC sample and proceeds through migration testing, sample extraction, and final quantification by GC-MS.

Caption: Workflow for BDA migration analysis from PVC.

Detailed Experimental Protocol

This protocol is based on established methods for adipate plasticizer analysis and guidelines from Regulation (EU) No 10/2011.[6][7][10]

- PVC Samples: PVC sheets or articles containing **Butyl Decyl Adipate**.
- Solvents: n-Hexane (GC grade), Ethanol (analytical grade), Acetonitrile (HPLC grade).
- Standards: Butyl Decyl Adipate (BDA, >98% purity), Internal Standard (e.g., Di(2-ethylhexyl) adipate-d4, DEHA-d4).



- Reagents: Sodium sulfate (anhydrous), Deionized (DI) water.
- Food Simulants (as per Regulation (EU) No 10/2011):
 - Simulant A: 10% ethanol (v/v) in DI water (for aqueous foods).
 - Simulant B: 3% acetic acid (w/v) in DI water (for acidic foods).
 - Simulant D1: 50% ethanol (v/v) in DI water (for alcoholic foods and oil-in-water emulsions).
 - Simulant D2: Vegetable oil (e.g., olive oil) with low fatty acid migration (for fatty foods).
- Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and nhexane to prevent contamination.
- Cut the PVC material into test specimens of a known surface area. A standard surface areato-volume ratio of 6 dm² of PVC per 1 liter of food simulant is typically used.[10]
- Clean the specimens by wiping with ethanol, followed by rinsing with DI water to remove surface contaminants.
- Dry the specimens in a desiccator at room temperature for at least 24 hours before migration testing.
- Place the prepared PVC specimens into clean glass migration cells or containers.
- Add the appropriate food simulant to achieve the 6 dm²/L ratio.
- Seal the migration cells to prevent evaporation.
- Incubate the cells under conditions representative of the intended use. For long-term storage at room temperature, a standard test condition is 10 days at 40°C.[4]
- Prepare a blank simulant (without PVC) for each type and run it through the same incubation and analytical process to account for background contamination.
- After incubation, remove the PVC specimens and allow the simulant to cool to room temperature.



For Aqueous Simulants (A, B, D1):

- Transfer a known volume (e.g., 50 mL) of the simulant into a separatory funnel.
- Spike with the internal standard (e.g., DEHA-d4).
- Perform a liquid-liquid extraction (LLE) by adding 25 mL of n-hexane and shaking vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (n-hexane) layer.
- Repeat the extraction twice more.
- Combine the n-hexane extracts and dry by passing through a column of anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
- Transfer the final extract to a 2 mL GC vial for analysis.

For Fatty Food Simulant (D2 - Olive Oil):

- Sample preparation for fatty simulants is more complex. A solvent extraction followed by a cleanup step like Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) is recommended to remove the bulk oil matrix.[2][11]
- Alternatively, dilute a known amount of the oil simulant (e.g., 1 g) in n-hexane (e.g., to 10 mL), spike with the internal standard, and analyze directly if the GC-MS system can handle the matrix.

The following parameters provide a starting point for the analysis of BDA. Optimization may be required.



Parameter	Setting	
Gas Chromatograph	Agilent 8890 GC or equivalent	
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Injection Volume	1 μL	
Injector Mode	Splitless	
Injector Temp.	280°C	
Carrier Gas	Helium, constant flow at 1.2 mL/min	
Oven Program	Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min	
Mass Spectrometer	Agilent 5977B MSD or equivalent	
Ionization Mode	Electron Ionization (EI) at 70 eV	
MS Source Temp.	230°C	
MS Quad Temp.	150°C	
Acquisition Mode	Selected Ion Monitoring (SIM)	
SIM lons for BDA	To be determined from a full scan of BDA standard (e.g., m/z 149, 167, 279)	
SIM lons for IS	To be determined from a full scan of internal standard (e.g., for DEHA-d4)	

Data Presentation and Interpretation

Results should be calculated based on a calibration curve prepared from BDA standards in the final extraction solvent. The migration is typically expressed in mg of BDA per kg of food simulant (mg/kg) or mg of BDA per dm² of the PVC surface area (mg/dm²).

Test Conditions: 10 days at 40°C. Data are hypothetical for illustrative purposes.



Food Simulant	BDA Migration (mg/kg simulant)	BDA Migration (mg/dm²)
Simulant A (10% Ethanol)	0.5	0.08
Simulant B (3% Acetic Acid)	0.3	0.05
Simulant D1 (50% Ethanol)	4.2	0.70
Simulant D2 (Olive Oil)	18.5	3.08

Based on typical performance for adipate analysis.[7][9]

Parameter	Result
Linearity (R²)	> 0.998
Limit of Detection (LOD)	0.05 mg/kg
Limit of Quantification (LOQ)	0.15 mg/kg
Recovery (spiked at 1 mg/kg)	92% - 105%
Precision (RSD%)	< 10%

Conclusion

This application note provides a robust and reliable framework for quantifying the migration of **Butyl Decyl Adipate** from PVC materials. The detailed protocol, from sample preparation to GC-MS analysis, ensures high-quality data suitable for regulatory submission and internal quality control. Adherence to clean laboratory practices is crucial to avoid background contamination, which can be a significant issue in plasticizer analysis.[2] The provided methodology will enable researchers to accurately assess the safety and compliance of PVC products intended for food contact and other sensitive applications.

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